[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a chemical compound that is structurally similar to paclitaxel, a well-known anticancer agent. It is an analogue of cephalomannine and exhibits reduced cytotoxicity and tubulin binding compared to paclitaxel . The compound has a molecular formula of C45H55NO14 and a molecular weight of 833.92 g/mol .
Mechanism of Action
Target of Action
Dihydrocephalomannine, an analogue of Paclitaxel , primarily targets tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and forming the mitotic spindle during cell division .
Mode of Action
Dihydrocephalomannine interacts with tubulin by binding to it . This binding leads to a reduction in the cytotoxicity and tubulin binding compared to Paclitaxel
Biochemical Pathways
The primary biochemical pathway affected by Dihydrocephalomannine is the microtubule dynamics . By binding to tubulin, Dihydrocephalomannine can influence the assembly and disassembly of microtubules, which are crucial for cell division and intracellular transport
Result of Action
The binding of Dihydrocephalomannine to tubulin results in reduced cytotoxicity compared to Paclitaxel . This suggests that Dihydrocephalomannine may have a less toxic effect on cells, potentially leading to fewer side effects.
Biochemical Analysis
Biochemical Properties
Dihydrocephalomannine interacts with various biomolecules, primarily tubulin . It shows reduced cytotoxicity and tubulin binding compared to Paclitaxel . This suggests that Dihydrocephalomannine may have a different interaction mechanism with tubulin, potentially leading to different biochemical reactions.
Molecular Mechanism
It is known that the compound has a reduced ability to bind to tubulin compared to Paclitaxel . This suggests that Dihydrocephalomannine may interact differently with tubulin at the molecular level, potentially leading to different effects on cell function.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate can be synthesized through the modification of cephalomannine, which is found in species of the Taxus plant . The synthetic route involves the reduction of cephalomannine to produce dihydrocephalomannine. The reaction conditions typically include the use of reducing agents such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of dihydrocephalomannine involves the extraction of cephalomannine from Taxus species followed by its chemical modification. The process includes multiple steps of purification and chemical reactions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens or nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully reduced analogues .
Scientific Research Applications
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: A well-known anticancer agent with higher cytotoxicity and stronger tubulin binding compared to dihydrocephalomannine.
Cephalomannine: The parent compound from which dihydrocephalomannine is derived, also found in Taxus species.
Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness
[(1S,4S,10S)-4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is unique due to its reduced cytotoxicity and tubulin binding compared to paclitaxel, making it a valuable compound for research into less toxic anticancer agents .
Properties
CAS No. |
159001-25-9 |
---|---|
Molecular Formula |
C45H55NO14 |
Molecular Weight |
833.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h10-19,23,29-31,33-36,38,49-50,55H,9,20-22H2,1-8H3,(H,46,52)/t23?,29-,30-,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 |
InChI Key |
OKEKLOJNCOIPIT-DYMXBOOHSA-N |
Isomeric SMILES |
CCC(C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Canonical SMILES |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O |
Synonyms |
N-Debenzoyl-N-α-methylbutyrylpaclitaxel; 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete Benzenepropanoic Acid Derivative; [2aR-2aα,4β,4aβ,6β,9α(αR*,βS*),11α,12α,12aα,12bα]]-α-Hydroxy-β-[(2-methyl-1-oxobutyl)amino]-,6,12b-bis(acetyloxy)-12-(benzoyloxy |
Origin of Product |
United States |
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